8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Description
Structural Characterization of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The primary ring system is identified as quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The numbering system begins at the nitrogen atom in the pyridine portion, with positions numbered consecutively around both rings to provide unambiguous identification of substituent locations.
The molecular formula C19H17NO2 indicates the presence of nineteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula can be systematically broken down into its constituent components: the quinoline core structure contributes nine carbon atoms, seven hydrogen atoms, and one nitrogen atom. The ethyl substituent at position 8 adds two carbon atoms and five hydrogen atoms to the overall molecular composition. The 2-methylphenyl group at position 2 contributes seven carbon atoms and seven hydrogen atoms, while the carboxylic acid functionality at position 4 accounts for one carbon atom, one hydrogen atom, and two oxygen atoms.
The molecular weight of this compound is calculated to be 291.3 grams per mole, reflecting the substantial molecular size resulting from the multiple aromatic and aliphatic substituents. The substitution pattern creates a molecule with significant structural complexity, where the spatial arrangement of functional groups influences both chemical reactivity and physical properties. The presence of both electron-donating groups, such as the ethyl and methyl substituents, and electron-withdrawing groups, such as the carboxylic acid functionality, creates a unique electronic environment within the molecule.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional structure of this compound exhibits specific conformational characteristics that arise from the steric interactions between substituents and the inherent planarity of the quinoline ring system. The quinoline core maintains a planar configuration due to the aromatic character of both the benzene and pyridine rings, creating a rigid framework that serves as the foundation for the overall molecular architecture.
The ethyl group at position 8 adopts a conformation that minimizes steric interactions with adjacent hydrogen atoms on the quinoline ring. This substituent extends away from the plane of the aromatic system, creating a three-dimensional profile that influences the overall molecular shape. The orientation of the ethyl group is determined by rotational preferences around the carbon-carbon bond connecting it to the quinoline ring, with the most stable conformation being that which reduces unfavorable steric contacts.
The 2-methylphenyl substituent at position 2 introduces additional conformational complexity due to its ability to rotate around the bond connecting it to the quinoline system. The preferred conformation of this group is influenced by both steric factors and potential π-π interactions between the phenyl ring and the quinoline system. The methyl group on the phenyl ring further modifies the electron density distribution and may influence intermolecular interactions in crystalline forms.
The carboxylic acid group at position 4 can exist in different conformational states depending on the protonation state and hydrogen bonding environment. In the neutral form, the carboxyl group maintains a planar configuration that allows for optimal resonance stabilization between the carbonyl carbon and the attached oxygen atoms. The three-dimensional arrangement of all substituents creates a molecule with defined spatial characteristics that influence its interactions with biological targets and other molecules.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of this compound through characteristic chemical shifts and coupling patterns. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to each chemically unique hydrogen environment within the molecule. The aromatic protons of the quinoline ring system appear in the characteristic downfield region between 7.5 and 9.0 parts per million, with specific chemical shifts depending on their electronic environment and proximity to substituents.
The protons of the 2-methylphenyl group generate a complex multipicity pattern in the aromatic region, with the phenyl ring protons appearing as a characteristic pattern that reflects the substitution pattern and electronic effects of the methyl group. The methyl group attached to the phenyl ring produces a singlet signal at approximately 2.3 parts per million, representing the three equivalent hydrogen atoms. The chemical shift of this signal is influenced by the aromatic environment and may show subtle variations depending on the molecular conformation.
The ethyl group at position 8 of the quinoline ring exhibits characteristic signals for both the methylene and methyl components. The methylene protons appear as a quartet due to coupling with the adjacent methyl group, typically observed around 2.8-3.2 parts per million. The methyl protons of the ethyl group generate a triplet signal at approximately 1.3 parts per million, reflecting the coupling with the methylene protons. The chemical shifts of these signals may be slightly modified by the aromatic environment of the quinoline ring.
The carboxylic acid proton, when present, appears as a broad singlet in the highly downfield region around 12-13 parts per million. This signal may be exchange-broadened in protic solvents and can provide information about hydrogen bonding interactions. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon skeleton of the molecule, with aromatic carbons appearing in the 110-160 parts per million range and aliphatic carbons in the 10-40 parts per million region.
Infrared Absorption Profile Analysis
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups and structural features within the molecule. The carboxylic acid functionality generates distinctive absorption patterns that serve as diagnostic features for compound identification. The carbonyl stretch of the carboxylic acid group appears as a strong absorption band in the region of 1670-1700 wavenumbers, with the exact frequency depending on hydrogen bonding interactions and molecular environment.
The hydroxyl stretch of the carboxylic acid group produces a broad absorption band in the 2500-3300 wavenumber region, often appearing as a broad, intense feature that may overlap with aromatic carbon-hydrogen stretching vibrations. This band is particularly sensitive to hydrogen bonding interactions and can provide information about the molecular association state of the compound.
The aromatic carbon-carbon stretching vibrations of both the quinoline ring system and the 2-methylphenyl group generate characteristic absorption patterns in the 1450-1600 wavenumber region. These bands appear as multiple peaks of varying intensities that reflect the complex aromatic structure of the molecule. The specific pattern of these absorptions can serve as a fingerprint for compound identification.
Aromatic carbon-hydrogen stretching vibrations produce absorption bands in the 3000-3100 wavenumber region, appearing as sharp peaks of moderate intensity. The aliphatic carbon-hydrogen stretching vibrations of the ethyl and methyl groups generate absorption bands in the 2800-3000 wavenumber region, with characteristic patterns that reflect the different types of carbon-hydrogen bonds present in the molecule.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 291, corresponding to the molecular weight of the intact molecule. The intensity of this peak depends on the ionization method employed and the stability of the molecular ion under the analytical conditions.
The fragmentation pattern of this compound reflects the relative stability of different structural units and the preferred cleavage pathways under mass spectrometric conditions. Loss of the carboxylic acid functionality represents a common fragmentation pathway, generating a fragment ion at mass-to-charge ratio 246 through elimination of the carboxyl group. This fragmentation occurs due to the relative weakness of the bond connecting the carboxyl group to the aromatic system.
The 2-methylphenyl substituent may undergo fragmentation through various pathways, including loss of the entire substituent or step-wise elimination of smaller fragments. Loss of the complete 2-methylphenyl group would generate a fragment ion corresponding to the ethyl-substituted quinoline carboxylic acid portion of the molecule. Alternatively, fragmentation may occur within the 2-methylphenyl group itself, leading to loss of the methyl group or formation of tropylium-type ions.
The ethyl substituent at position 8 may also participate in fragmentation reactions, with potential loss of ethyl radical or ethylene elimination. These fragmentation pathways can provide confirmatory evidence for the position and nature of the ethyl substitution. The quinoline ring system typically remains intact during mass spectrometric analysis due to its aromatic stability, serving as a stable core structure around which other fragmentations occur.
Properties
IUPAC Name |
8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-8-6-10-15-16(19(21)22)11-17(20-18(13)15)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITXONJUANHELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216435 | |
| Record name | 8-Ethyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725687-86-5 | |
| Record name | 8-Ethyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Ethyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Toluquinoline-4-carboxylic Acid Intermediate
- Reaction: Isatin undergoes a base-catalyzed condensation with acetone under reflux conditions.
- Conditions: Highly basic aqueous medium (e.g., sodium hydroxide, potassium hydroxide) at 25–35 °C initially, followed by acetone reflux for 5–15 hours.
- Outcome: Formation of 2-toluquinoline-4-carboxylic acid with high yield (~99%).
- Isolation: Adjust pH to 5–6, filter, and dry.
- Characterization: Melting point 238–240 °C; confirmed by ^1H-NMR and elemental analysis.
Addition Reaction with Phenyl Aldehyde
- Reaction: 2-Toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at elevated temperature (95–105 °C) for 1–6 hours.
- Outcome: Formation of 2-vinyl-4-quinoline carboxylic acid hydrate.
- Yield: Approximately 85%.
- Isolation: Filtration and drying.
- Characterization: Melting point 294–295 °C; IR and PMR spectra confirm structure.
Dehydration under Acid Anhydride Conditions
- Reaction: The vinyl quinoline carboxylic acid hydrate is treated with diacetyl oxide (acid anhydride) at 115–125 °C for 2–8 hours.
- Outcome: Dehydration to form 2-vinyl-4-quinoline carboxylic acid.
- Yield: Around 93.4%.
- Isolation: Filtration and drying.
- Characterization: Melting point 295–296 °C; IR spectra show characteristic vinyl group.
Oxidation to Quinoline-2,4-dicarboxylic Acid
- Reaction: Oxidation of 2-vinyl-4-quinoline carboxylic acid using potassium permanganate in alkaline medium (sodium hydroxide) at 35–45 °C for 2–8 hours.
- Outcome: Formation of quinoline-2,4-dicarboxylic acid.
- Yield: Approximately 94%.
- Isolation: Acidify to pH 1–2 with HCl, filter after standing overnight, dry.
- Characterization: Melting point 245–246 °C; ^1H-NMR confirms structure.
Decarboxylation and Final Product Formation
- Reaction: Quinoline-2,4-dicarboxylic acid is reacted with m-xylene under reflux (backflow) conditions.
- Outcome: Decarboxylation and formation of the target quinoline-4-carboxylic acid derivative (Cinchonic Acid analog).
- Isolation: Cooling and filtration yield the final product.
Reaction Conditions and Reagents Summary Table
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Base-catalyzed condensation | Isatin + Acetone | NaOH or KOH, water, reflux | 25–35 (stir), reflux 5–15 | 5–15 | 99 | pH adjusted to 5–6, filtration |
| 2 | Addition | 2-Toluquinoline-4-carboxylic acid + Phenyl aldehyde | Heating, no catalyst specified | 95–105 | 1–6 | 85 | Forms 2-vinyl-4-quinoline carboxylic acid hydrate |
| 3 | Dehydration | 2-Vinyl-4-quinoline carboxylic acid hydrate | Diacetyl oxide (acid anhydride) | 115–125 | 2–8 | 93.4 | Filtration and drying |
| 4 | Oxidation | 2-Vinyl-4-quinoline carboxylic acid | KMnO4 + NaOH solution | 35–45 | 2–8 | 94 | Acidify to pH 1–2, filter, dry |
| 5 | Decarboxylation | Quinoline-2,4-dicarboxylic acid | m-Xylene, reflux | Reflux | Not specified | Not specified | Cooling and filtration |
Alternative and Related Methods
- Oxidation of 2-hydroxy-4-halogenomethylquinolines with alkaline hydrogen peroxide has been reported for related quinoline-4-carboxylic acids, offering high yields and purity, with control over hydration state by drying temperature.
- Three-component syntheses involving isatins, N,N-dimethylenaminones, and alcohols mediated by TMSCl have been developed for substituted quinoline-4-carboxylic acids, providing a versatile route for various substituents.
Research Findings and Industrial Relevance
- The described method using isatin and acetone under basic conditions followed by sequential transformations is noted for its mild reaction conditions, high yields, and use of inexpensive, readily available starting materials.
- The process is scalable and suitable for industrial production due to its simplicity, stability, and cost-effectiveness.
- The oxidation step using potassium permanganate is critical for introducing the carboxylic acid functionality at the 4-position with high selectivity.
- Control of pH during isolation steps is essential to obtain pure crystalline products with desired hydration states.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid serves as a precursor in the synthesis of various pharmacologically active compounds. It has been investigated for its potential antimalarial, antibacterial, and anticancer properties. The compound's ability to interact with specific molecular targets enhances its utility in drug design.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.76 | Induction of apoptosis via p53 activation |
| Similar Compound A | A549 | 1.47 | Inhibition of cell proliferation |
| Similar Compound B | U-937 | 0.12 | Disruption of mitochondrial function |
Biological Studies
Biological Activity
The compound exhibits a range of biological activities due to its structural characteristics. Research indicates that it can inhibit specific enzymes and modulate receptor interactions, which are crucial for understanding its therapeutic potential.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15.0 ± 1.0 | |
| Similar Compound C | S. aureus | 13.5 ± 0.5 | |
| Similar Compound D | Pseudomonas aeruginosa | 17.0 ± 1.5 |
Material Science
Organic Semiconductors
In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
Case Studies
-
Antileishmanial Activity
A study synthesized various quinoline derivatives to evaluate their antileishmanial activity against Leishmania donovani. The compounds were tested at different concentrations, revealing promising results for several derivatives, including those based on the structure of this compound . -
Antioxidant Activity
Research focused on the antioxidant properties of quinoline derivatives showed that modifications to the base structure could enhance inhibition percentages in assays such as the DPPH assay. The findings suggested that structural variations significantly influence antioxidant activity .
Mechanism of Action
The mechanism of action for 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid include variations in substituents at the 2- and 8-positions (Table 1).
Table 1: Structural Comparison of Quinoline-4-carboxylic Acid Derivatives
Key Observations :
- Electron-Withdrawing vs. Ethyl and methyl groups (e.g., 8-ethyl, 2-methylphenyl) increase hydrophobicity, which may enhance membrane permeability .
- Steric Effects : Bulky substituents (e.g., 4-ethylphenyl in ) may hinder binding to biological targets, whereas smaller groups (e.g., methoxy in ) optimize steric compatibility.
Physicochemical Properties
- Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, influenced by substituent polarity. For example, 8-chloro analogs may have higher solubility than ethyl/methyl-substituted derivatives .
- Thermal Stability : Melting points range widely (e.g., 223–225°C for 4k in ), with halogenated derivatives showing higher thermal stability due to stronger intermolecular forces .
Biological Activity
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound's structure, featuring an ethyl group and a methylphenyl moiety, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, synthesizing findings from recent research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a summary of key findings related to its biological activity:
Anticancer Activity
- Mechanism of Action : Quinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies on similar compounds demonstrate their ability to inhibit SIRT3, a mitochondrial deacetylase that plays a dual role in cancer progression .
- In Vitro Studies : In vitro assays have indicated that this compound can significantly reduce cell viability in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Properties
Research on related quinoline compounds has revealed notable antimicrobial activities against various pathogens. The carboxylic acid functional group is crucial for this activity, enhancing interaction with microbial membranes .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits SIRT3 with IC50 values reported |
Detailed Research Findings
- SIRT3 Inhibition : A study designed to explore the inhibitory effects on SIRT3 demonstrated that derivatives similar to this compound exhibited significant inhibitory activity, suggesting potential as a therapeutic target in cancer treatment .
- Antileishmanial Activity : Quinoline derivatives have also been tested for their efficacy against Leishmania parasites. The results indicated that certain structural modifications could enhance antileishmanial activity, suggesting that this compound may also possess similar properties .
Q & A
Q. What are the established synthetic routes for 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Condensation Reactions : Utilize ketones or arylacetic acids with isatin derivatives under alkaline conditions (e.g., sodium acetate) to form the quinoline core .
Esterification : Intermediate esters (e.g., ethyl esters) are prepared via reflux with phosphorus oxychloride (POCl₃) and alcohols (e.g., ethanol), achieving yields of 60–70% .
Hydrolysis : Base-mediated hydrolysis (10% NaOH in methanol) converts esters to carboxylic acids, with yields up to 86.5% .
Optimization Tips :
- Maintain temperatures between 90°C (condensation) and 348–353 K (esterification) .
- Use anhydrous solvents to minimize side reactions.
Basic Question
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between quinoline and substituent rings). For example, 78.3°–88.2° deviations in similar derivatives confirm steric effects .
- NMR/IR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 307 for C₁₉H₁₇NO₂) confirm molecular weight .
Advanced Question
Q. How can researchers address discrepancies in crystallographic data between studies?
Methodological Answer:
Recrystallization : Use polar solvents (e.g., ethanol) to improve crystal quality and reduce disorder .
Data Refinement : Apply software (e.g., SHELX) to resolve ambiguities in electron density maps.
Cross-Validation : Compare with structurally similar compounds (e.g., 2-phenylquinoline-4-carboxylic acid derivatives) to identify systematic errors .
Example : Inconsistent π-π stacking distances (3.564–3.896 Å) may arise from crystal packing variations; report centroid-to-centroid metrics .
Basic Question
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (especially during high-temperature steps).
- Spill Management : Neutralize with sodium bicarbonate and collect waste in sealed containers for licensed disposal .
Advanced Question
Q. What strategies optimize the compound's bioactivity against antimicrobial-resistant strains?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against E. coli and S. aureus, comparing with ciprofloxacin as a positive control .
Advanced Question
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Standardize Assay Conditions : Control variables like pH, inoculum size, and solvent (DMSO concentration ≤1% v/v) .
Dose-Response Curves : Generate EC₅₀ values for direct comparison of potency (e.g., IC₅₀ ranges of 0.5–5 µM for anticancer activity) .
Mechanistic Studies : Use fluorescence quenching or molecular docking to validate target engagement (e.g., DNA gyrase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
